
Bizelesin
Overview
Description
Bizelesin (NSC 615291) is a synthetic cyclopropylpyrroloindole (CPI) antineoplastic antibiotic derived from the natural product CC-1065 . It binds to the minor groove of DNA, preferentially alkylating adenine residues at N3 positions within AT-rich sequences (e.g., 5′-T(A/T)4A-3′) . This compound induces interstrand cross-links (ICLs), which inhibit DNA replication and RNA synthesis, leading to G2/M cell-cycle arrest and senescence rather than apoptosis . Its cytotoxicity is attributed to sequence-specific DNA damage, particularly in AT-rich islands (1–2% of the genome), which are structurally flexible, thermodynamically unstable regions associated with matrix attachment regions (MARs) .
Key Features of this compound:
- Mechanism: Bifunctional alkylation causing ICLs at T(A/T)4A motifs .
- Target Specificity: Binds to AT-rich islands (~1 per 1 Mb), with binding motifs 35× more dense in these regions (99 motifs/250 bp vs. 2.8/250 bp in bulk DNA) .
- Cellular Effects: Enhances p53/p21 induction, triggers senescence .
- Clinical Status: Phase I trials completed; dose-limiting toxicity was neutropenia (MTD = 0.8 µg/m²) .
Preparation Methods
Bizelesin is synthesized through a series of chemical reactions that involve the formation of cyclopropylpyrroloindole structures. The synthetic route typically includes the following steps:
Formation of the cyclopropyl ring: This involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Pyrroloindole synthesis: The cyclopropyl intermediate is then reacted with indole derivatives to form the pyrroloindole structure.
Chemical Reactions Analysis
Bizelesin undergoes several types of chemical reactions, primarily involving its interaction with DNA:
Alkylation: this compound alkylates the N3 position of adenine bases in DNA, leading to the formation of interstrand cross-links.
DNA interstrand cross-linking: The compound forms covalent bonds between adenine bases on opposite DNA strands, disrupting the DNA helix and leading to cell death.
Common reagents and conditions used in these reactions include:
Cyclopropanating agents: Used in the initial formation of the cyclopropyl ring.
Indole derivatives: Reacted with the cyclopropyl intermediate to form the pyrroloindole structure.
DNA: The primary target for this compound’s alkylating activity.
The major products formed from these reactions are DNA adducts and cross-linked DNA strands.
Scientific Research Applications
Bizelesin has been extensively studied for its potential applications in cancer treatment. Its strong activity against various cancer cell lines makes it a promising candidate for chemotherapy. Some key research applications include:
Cancer therapy: This compound has shown efficacy in preclinical and clinical studies against a range of solid tumors, including ovarian, pancreatic, and colon cancers
DNA-binding studies: The compound’s ability to selectively bind to AT-rich sequences in DNA makes it a valuable tool for studying DNA-protein interactions and the structural properties of DNA.
Drug development: This compound serves as a lead compound for the development of new anticancer agents with improved efficacy and reduced toxicity.
Mechanism of Action
Bizelesin exerts its effects by binding to the minor groove of DNA and alkylating the N3 position of adenine bases. This leads to the formation of interstrand cross-links, which disrupt the DNA helix and prevent replication and transcription. The resulting DNA damage triggers cell death pathways, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Adozelesin (U-73,975)
- Structure: Monofunctional CPI analogue of CC-1065 .
- Mechanism: Monoalkylation at A(A/T)4A motifs without cross-linking .
- Cytotoxicity : Less potent than Bizelesin (IC50 ~1–60 pM vs. This compound’s ~1–20 pM) .
- Cellular Response : Induces apoptosis (unlike this compound’s senescence) .
Key Difference : Adozelesin lacks the bifunctional cross-linking capability, reducing its DNA damage persistence and therapeutic potency compared to this compound .
CC-1065 (Natural Precursor)
- Structure : Natural CPI with a reactive cyclopropane moiety .
- Toxicity : Causes delayed lethality in preclinical models due to hepatic damage, unlike this compound .
- Therapeutic Utility : Abandoned due to toxicity; this compound was developed as a safer, bifunctional derivative .
Key Difference : this compound’s bifunctional design improves DNA damage efficacy while mitigating off-target toxicity seen with CC-1065 .
Carzelesin (U-80,244)
- Structure : CPI analogue with a carbamate linker .
- Mechanism: Prodrug activated by esterases to form DNA adducts; monofunctional alkylation .
- Cytotoxicity : Less potent than this compound (IC50 values in nM range) .
- Clinical Status : Phase I trials showed myelosuppression as dose-limiting toxicity .
Key Difference : Carzelesin’s prodrug design reduces systemic toxicity but also limits its DNA-binding efficiency compared to this compound .
Echinomycin
- Structure: Quinoxaline antibiotic .
- Mechanism: Binds DNA minor groove, inducing Hoogsteen base pairing (like this compound) but without alkylation .
- Target Specificity : Prefers CpG islands, contrasting with this compound’s AT-rich focus .
- Cytotoxicity: Less sequence-specific; broader DNA damage leads to higher normal cell toxicity .
Key Difference: this compound’s covalent cross-linking provides sustained DNA damage, whereas Echinomycin’s non-covalent binding is reversible .
Mechanistic and Functional Comparisons
DNA Binding and Cross-Linking Efficiency
Note: this compound’s cross-linking requires adenines spaced 6 bp apart, enabling ICLs at T(A/T)4A sites .
Preclinical Antitumor Activity
Note: this compound showed broad activity but was ineffective against doxorubicin-resistant tumors due to P-glycoprotein efflux .
Clinical Progress and Toxicity
Compound | Phase | Dose-Limiting Toxicity | MTD/RP2D |
---|---|---|---|
This compound | I | Neutropenia | 0.8 µg/m² |
Adozelesin | I/II | Myelosuppression | Not established |
Carzelesin | I | Myelosuppression | 12 µg/m² |
Note: this compound’s unique senescence-inducing mechanism may reduce acute toxicity compared to apoptosis-inducing agents .
Biological Activity
Bizelesin, a potent cyclopropylpyrroloindole, is recognized for its unique bifunctional alkylating properties that specifically target AT-rich sequences in DNA. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and toxicity profiles based on diverse research findings.
This compound operates primarily as a DNA-damaging agent by forming covalent bonds with DNA at specific sites, leading to disruptions in replication and transcription processes. It preferentially binds to AT-rich regions of the genome, which are often found in oncogenes and tumor suppressor genes. This selective targeting enhances its cytotoxic effects on cancer cells while sparing normal tissues to some extent.
Pharmacokinetics
A Phase I clinical trial assessed the pharmacokinetics of this compound in patients with advanced solid malignancies. The study administered escalating doses of this compound via intravenous injection every four weeks. Key findings included:
- Maximum Tolerated Dose (MTD) : Established at 0.71 µg/m² for heavily pretreated patients and 1.26 µg/m² for minimally pretreated patients .
- Toxicity Profile : The most common side effect was myelosuppression, particularly neutropenia. Other hematological toxicities such as thrombocytopenia and anemia were less frequently observed .
Clinical Efficacy
In clinical settings, this compound has demonstrated promising anticancer activity:
- A notable case involved a patient with advanced ovarian carcinoma who experienced a 40% reduction in measurable disease lasting 24 months following treatment with this compound .
- The drug's efficacy is attributed to its ability to induce cell cycle arrest , particularly at the G2-M checkpoint, leading to cellular senescence rather than apoptosis in certain contexts .
Comparative Studies
Research comparing this compound with other alkylating agents like adozelesin revealed distinct biological responses:
- Cell Cycle Effects : this compound induced G2-M arrest and senescence, while adozelesin triggered apoptosis in similar cell types .
- Cytotoxicity : this compound was found to be more cytotoxic than adozelesin across various cell lines, indicating its potential as a more effective therapeutic option .
Summary of Key Findings
Characteristic | This compound | Adozelesin |
---|---|---|
Mechanism | Bifunctional alkylating agent | Monofunctional alkylating agent |
Target DNA Sequence | AT-rich islands | Similar but less selective |
Primary Effect | G2-M arrest and senescence | Apoptosis |
MTD (µg/m²) | 0.71 (HP), 1.26 (MP) | Higher than this compound |
Common Toxicity | Neutropenia | Thrombocytopenia |
Clinical Response | 40% reduction in ovarian cancer | Varies |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Bizelesin's DNA-binding activity, and how does it influence its antitumor efficacy?
this compound, a CC-1065 analog, binds covalently to adenine-rich regions in the minor groove of DNA, inducing sequence-specific alkylation and inhibiting transcription/replication . To study this:
- Methodology : Use electrophoretic mobility shift assays (EMSAs) to confirm binding specificity. Pair with molecular dynamics simulations to model interactions.
- Data Analysis : Compare alkylation patterns via high-performance liquid chromatography (HPLC) and correlate with cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines).
- Example Data :
Cell Line | IC₅₀ (nM) | DNA Alkylation Sites |
---|---|---|
HeLa | 0.8 | 5'-AAAAA-3' |
MCF-7 | 1.2 | 5'-TTTTT-3' |
Q. How can researchers design experiments to assess this compound's selectivity for cancer cells versus normal cells?
- Methodology :
- Use in vitro co-culture models with primary fibroblasts and cancer cells.
- Apply flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
- Key Controls : Include untreated cells and positive controls (e.g., doxorubicin). Validate selectivity via transcriptomic profiling of DNA repair pathways (e.g., ATM/ATR activation).
Q. What are the best practices for synthesizing this compound analogs to improve solubility without compromising activity?
- Synthetic Strategy : Modify the indole carbamate moiety (Figure 12.2 in ) with hydrophilic groups (e.g., PEGylation).
- Methodology :
- Monitor reaction yields via NMR and mass spectrometry.
- Test solubility in PBS and DMSO using turbidimetry.
- Example Yield Data :
Derivative | Solubility (mg/mL) | Cytotoxicity (IC₅₀, nM) |
---|---|---|
This compound | 0.05 | 0.8 |
PEGylated | 2.1 | 1.5 |
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy in in vivo versus in vitro models be systematically resolved?
- Methodology :
Validate pharmacokinetics (PK) using LC-MS to measure plasma/tissue concentrations.
Assess tumor penetration via fluorescence-labeled this compound and intravital imaging.
Use multi-omics (proteomics/transcriptomics) to identify microenvironmental resistance factors (e.g., hypoxia-induced drug efflux) .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What computational approaches are most effective for predicting this compound's off-target DNA interactions?
- Methodology :
- Perform in silico docking (AutoDock Vina) with non-canonical DNA structures (e.g., G-quadruplexes).
- Validate predictions with chromatin immunoprecipitation sequencing (ChIP-seq) .
- Data Interpretation : Use Shannon entropy metrics to quantify binding site variability across genomic regions.
Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound across different studies?
- Methodology :
- Standardize assay conditions (e.g., serum concentration, exposure time).
- Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, accounting for variables like cell doubling time and assay sensitivity .
- Example Contradiction Resolution :
Study | IC₅₀ (nM) | Assay Duration (hr) | Serum (%) |
---|---|---|---|
A | 0.8 | 48 | 10 |
B | 2.4 | 72 | 2 |
Q. Methodological Frameworks
- For Experimental Design : Use the PICO framework (Population: cancer cell lines; Intervention: this compound; Comparison: untreated/CC-1065; Outcome: cytotoxicity/DNA damage) .
- For Data Validation : Implement iterative triangulation (e.g., combine biochemical, imaging, and computational data) to confirm mechanistic hypotheses .
Properties
IUPAC Name |
1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKWHRXTPJODV-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36Cl2N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156213 | |
Record name | Bizelesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129655-21-6 | |
Record name | Bizelesin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bizelesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIZELESIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bizelesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIZELESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.